

Blood-Brain Barrier Permeability of Cefuroxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cephalofurimazine**

Cat. No.: **B15555714**

[Get Quote](#)

Disambiguation Note: This document addresses the blood-brain barrier (BBB) permeability of Cefuroxime. Initial inquiries for "**Cephalofurimazine**" suggest a likely misspelling of this well-documented second-generation cephalosporin antibiotic.

Executive Summary

Cefuroxime, a broad-spectrum cephalosporin antibiotic, exhibits limited permeability across the intact blood-brain barrier (BBB). This characteristic significantly impacts its efficacy in treating central nervous system (CNS) infections. However, in the presence of meningeal inflammation, such as in bacterial meningitis, the permeability of the BBB increases, leading to therapeutically relevant concentrations of Cefuroxime in the cerebrospinal fluid (CSF). This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and potential transport mechanisms governing Cefuroxime's passage into the CNS. The information presented is intended for researchers, scientists, and drug development professionals investigating CNS therapeutics and antibiotic pharmacokinetics.

Quantitative Analysis of Cefuroxime Permeability

The penetration of Cefuroxime into the CNS is highly dependent on the integrity of the blood-brain barrier. The following tables summarize key pharmacokinetic parameters from studies in human subjects.

Table 1: Cefuroxime Concentrations in Cerebrospinal Fluid (CSF)

Condition	Dosage	Maximum CSF Concentration (µg/mL)	Mean CSF Concentration (µg/mL)	Reference(s)
Non-inflamed Meninges	Intravenous	0.09	-	[1][2]
(Traumatic Brain Injury)	0.15 - 2.03	1.34	[3][4]	
Bacterial Meningitis (Acute Stage)	1.5g IV, 4 times daily	8.28	6.0 (range: 1.5 - 13.5)	[1]
Bacterial Meningitis (Convalescent Stage)	1.5g IV, 4 times daily	-	3.2 (range: <1 - 7.5)	
Bacterial Meningitis (Children)	50 mg/kg IV	-	6.4 (Day 2), 3.6 (Day 14)	

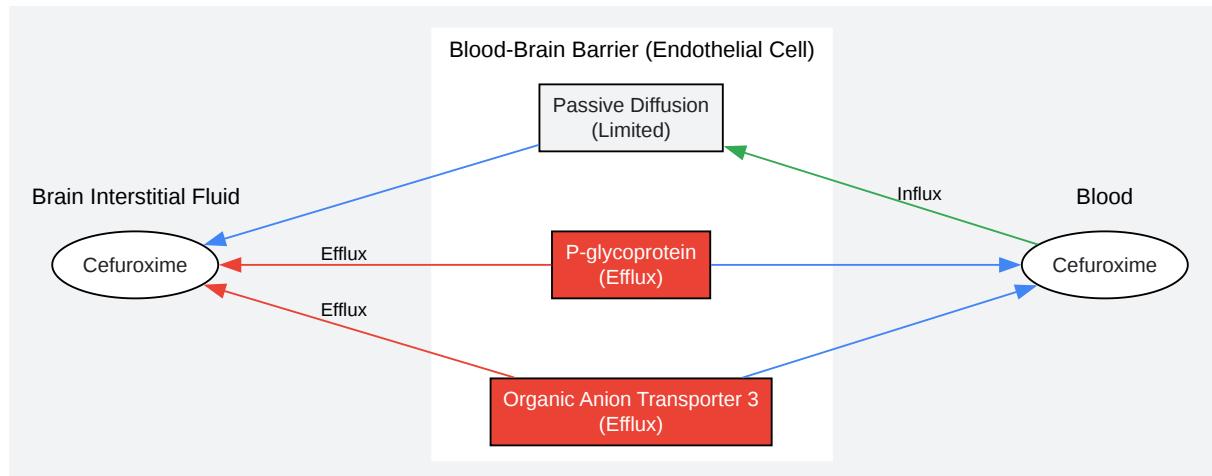
Table 2: Cefuroxime Pharmacokinetics in Brain Tissue and Plasma (Steady-State)

Parameter	Brain Tissue	Free Plasma	Reference(s)
AUC ₀₋₂₄ (mg/liter·h)	131.4 ± 72.8	389.0 ± 210.3	
C _{max} (mg/liter)	6.3 ± 3.3	60.1 ± 35.4	
t _{max} (h)	3.7 ± 1.5	1.0	
t _{1/2} (h)	16.5 ± 9.0	3.1 ± 1.0	
Brain Tissue Penetration Ratio (AUC _{brain} /AUC _{free plasma})	0.33 ± 0.1	-	

Mechanisms of Transport Across the Blood-Brain Barrier

The passage of Cefuroxime across the BBB is thought to be a multifactorial process involving passive diffusion and interaction with active transport systems. While direct evidence for Cefuroxime is still emerging, the transport of cephalosporins, in general, provides a framework for understanding its CNS pharmacokinetics.

Passive Diffusion


Beta-lactam antibiotics, including Cefuroxime, are generally hydrophilic molecules, which limits their ability to passively diffuse across the lipid-rich endothelial cells of the BBB. However, during meningeal inflammation, the tight junctions between these cells are disrupted, increasing paracellular permeability and allowing for greater entry of Cefuroxime into the CSF.

Active Efflux Transport

The low permeability of Cefuroxime across an intact BBB is also attributed to the presence of active efflux transporters that pump xenobiotics from the brain back into the bloodstream.

- P-glycoprotein (P-gp/ABCB1): This is a key efflux transporter at the BBB, limiting the brain penetration of a wide range of drugs. While direct experimental confirmation is limited, predictive models suggest Cefuroxime may be a substrate for P-gp.
- Organic Anion Transporters (OATs): Several cephalosporins are known substrates of Organic Anion Transporter 3 (Oat3), an efflux transporter that removes weak organic acids from the CNS. It is plausible that Cefuroxime also interacts with this transporter, further reducing its accumulation in the brain.

The interplay of these factors is depicted in the following diagram.

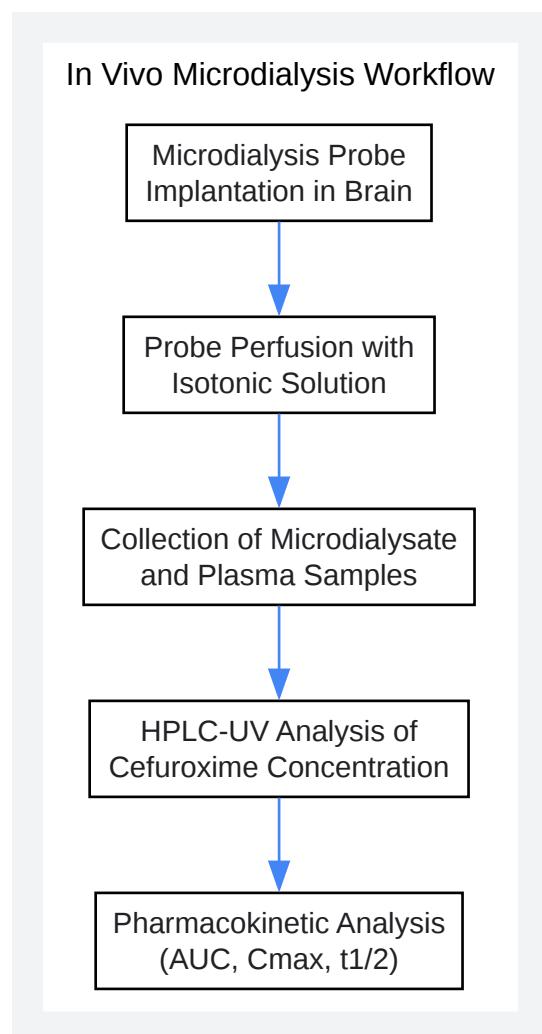
[Click to download full resolution via product page](#)

Cefuroxime transport across the BBB.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through *in vivo* studies in human subjects. The following sections detail the methodologies employed.

In Vivo Microdialysis for Brain Tissue Concentration


This technique allows for the direct measurement of unbound, pharmacologically active drug concentrations in the interstitial fluid of the brain.

Objective: To determine the free interstitial concentrations of Cefuroxime in brain tissue and plasma over time.

Methodology:

- **Probe Implantation:** A microdialysis probe is surgically inserted into the brain parenchyma of the subject. Post-operative computed tomography (CT) is used to confirm the correct placement of the probe in morphologically normal brain tissue.

- **Perfusion:** The probe is perfused with a sterile, isotonic solution at a low, constant flow rate.
- **Sample Collection:** As the perfusate flows through the semi-permeable membrane at the tip of the probe, substances from the surrounding interstitial fluid, including Cefuroxime, diffuse into the perfusate down their concentration gradient. The resulting fluid, termed the microdialysate, is collected at regular intervals.
- **Plasma Sampling:** Concurrent blood samples are drawn to determine the plasma concentration of Cefuroxime.
- **Drug Assay:** The concentration of Cefuroxime in the microdialysate and plasma samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Blood–Brain Barrier Transporters: Opportunities for Therapeutic Development in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ABC transporters and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Blood-Brain Barrier Permeability of Cefuroxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555714#blood-brain-barrier-permeability-of-cephalofurimazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com